molecular formula C22H21N3O5 B6545877 ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate CAS No. 946333-55-7

ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate

Cat. No.: B6545877
CAS No.: 946333-55-7
M. Wt: 407.4 g/mol
InChI Key: HCRMYPZODGTPQY-UHFFFAOYSA-N
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Description

Ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 342.39 g/mol

This compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines, indicating its potential as an anticancer agent. Studies have reported IC50 values that suggest significant antiproliferative effects.
  • Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerA549 (Lung Cancer)0.05
AnticancerMCF7 (Breast Cancer)0.06
AntimicrobialE. coli12

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in both A549 and MCF7 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited notable antibacterial properties against E. coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.
  • Mechanistic Insights : Research has suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was observed to inhibit specific kinases involved in cell proliferation, which could explain its anticancer effects.

Properties

IUPAC Name

ethyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-4-30-22(28)15-7-9-16(10-8-15)23-21(27)20-18(29-3)13-19(26)25(24-20)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMYPZODGTPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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